molecular formula C11H12N2O3 B1351417 2-(3-Hydroxy-propyl)-1H-benzoimidazole-5-carboxylic acid CAS No. 313955-38-3

2-(3-Hydroxy-propyl)-1H-benzoimidazole-5-carboxylic acid

Cat. No. B1351417
M. Wt: 220.22 g/mol
InChI Key: DRRLWQSRZYWEAF-UHFFFAOYSA-N
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Description

The compound “2-(3-Hydroxy-propyl)-1H-benzoimidazole-5-carboxylic acid” appears to contain a benzoimidazole ring, a common structure in many pharmaceutical compounds1. It also has a carboxylic acid group and a hydroxy-propyl group attached to it. These functional groups could potentially participate in various chemical reactions.



Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the benzoimidazole ring, possibly through a condensation reaction of o-phenylenediamine with a carboxylic acid or a derivative thereof. The 3-hydroxypropyl group could potentially be introduced through a substitution or addition reaction1.



Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, would consist of a benzoimidazole ring substituted at the 2-position with a 3-hydroxypropyl group and at the 5-position with a carboxylic acid group. The exact 3D structure would depend on the spatial arrangement of these groups and could be determined using techniques like X-ray crystallography or NMR spectroscopy.



Chemical Reactions Analysis

The compound contains several functional groups (benzoimidazole, carboxylic acid, hydroxypropyl) that could participate in various chemical reactions. For instance, the carboxylic acid could undergo reactions like esterification or amide formation. The benzoimidazole ring could potentially participate in electrophilic substitution reactions1.



Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its exact structure. For instance, the presence of polar functional groups like carboxylic acid would likely make the compound soluble in polar solvents. The compound’s melting and boiling points would depend on factors like its molecular weight and the strength of intermolecular forces.


Scientific Research Applications

Synthesis and Structural Studies

  • Zeolite-like Metal–Organic Frameworks : A study demonstrated the use of mixed benzimidazole carboxylic acid ligands for synthesizing zeolite-like metal–organic frameworks. These frameworks showed high chemical stability and CO2 uptake capacity, indicating potential applications in gas storage and separation technologies (Tang et al., 2017).

  • Luminescence Properties of CdII Complexes : Research on Cd(II) complexes with benzimidazole carboxylic acids as ligands revealed interesting structures and luminescence properties, suggesting their utility in materials science for the development of luminescent materials (Wu et al., 2014).

Biological and Pharmacological Applications

  • Antihypertensive Activity : A study on the synthesis and biological evaluation of benzimidazole derivatives showed potent antihypertensive effects, highlighting the therapeutic potential of these compounds in cardiovascular disease management (Sharma et al., 2010).

  • Antimicrobial Activity : Research into benzimidazole derivatives attached to amino acids and sulfamoyl/pyrrole analogues demonstrated significant antimicrobial activity against a variety of bacteria and fungi, indicating their potential as antimicrobial agents (El-Meguid, 2014).

Material Science Applications

  • Chemosensors : A study explored the photophysical properties of benzimidazole-based Schiff base probes, finding that they could selectively sense Cu2+ ions, suggesting applications in environmental monitoring and analytical chemistry (Bag et al., 2023).

Safety And Hazards

The safety and hazards associated with the compound would depend on factors like its reactivity, toxicity, and potential for bioaccumulation. Proper safety assessments would require experimental data or reliable predictive models.


Future Directions

Future research could explore the synthesis, characterization, and potential applications of this compound. Given the biological activity of many benzoimidazole derivatives, this compound could be of interest in the development of new pharmaceuticals1.


Please note that this is a general analysis based on the structure of the compound and its functional groups. For a more detailed and accurate analysis, experimental data and peer-reviewed research would be needed.


properties

IUPAC Name

2-(3-hydroxypropyl)-3H-benzimidazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O3/c14-5-1-2-10-12-8-4-3-7(11(15)16)6-9(8)13-10/h3-4,6,14H,1-2,5H2,(H,12,13)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRRLWQSRZYWEAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(=O)O)NC(=N2)CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30389315
Record name 2-(3-Hydroxy-propyl)-1H-benzoimidazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30389315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Hydroxy-propyl)-1H-benzoimidazole-5-carboxylic acid

CAS RN

313955-38-3
Record name 2-(3-Hydroxy-propyl)-1H-benzoimidazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30389315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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